Cas no 2138055-41-9 (3-(2-ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one)

3-(2-ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one 化学的及び物理的性質
名前と識別子
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- 3-(2-ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one
- EN300-1158571
- 2138055-41-9
-
- インチ: 1S/C12H18N2O/c1-3-12-13-6-7-14(12)11-8-10(15)5-4-9(11)2/h6-7,9,11H,3-5,8H2,1-2H3
- InChIKey: RKZGNSIDURDEOZ-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC(C)C(C1)N1C=CN=C1CC
計算された属性
- せいみつぶんしりょう: 206.141913202g/mol
- どういたいしつりょう: 206.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 34.9Ų
3-(2-ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1158571-2.5g |
3-(2-ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one |
2138055-41-9 | 2.5g |
$1680.0 | 2023-06-08 | ||
Enamine | EN300-1158571-0.1g |
3-(2-ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one |
2138055-41-9 | 0.1g |
$755.0 | 2023-06-08 | ||
Enamine | EN300-1158571-1.0g |
3-(2-ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one |
2138055-41-9 | 1g |
$857.0 | 2023-06-08 | ||
Enamine | EN300-1158571-5.0g |
3-(2-ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one |
2138055-41-9 | 5g |
$2485.0 | 2023-06-08 | ||
Enamine | EN300-1158571-0.05g |
3-(2-ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one |
2138055-41-9 | 0.05g |
$719.0 | 2023-06-08 | ||
Enamine | EN300-1158571-0.5g |
3-(2-ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one |
2138055-41-9 | 0.5g |
$823.0 | 2023-06-08 | ||
Enamine | EN300-1158571-10.0g |
3-(2-ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one |
2138055-41-9 | 10g |
$3683.0 | 2023-06-08 | ||
Enamine | EN300-1158571-0.25g |
3-(2-ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one |
2138055-41-9 | 0.25g |
$789.0 | 2023-06-08 |
3-(2-ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
3-(2-ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-oneに関する追加情報
3-(2-Ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one: A Comprehensive Overview
3-(2-Ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one is a fascinating compound with the CAS number 2138055-41-9. This compound belongs to the class of cyclic ketones, specifically cyclohexanones, and features a substituted imidazole ring. The imidazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, is a key structural element in this molecule. Its presence confers unique chemical and biological properties, making it a subject of interest in various research domains.
The structure of 3-(2-Ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one is characterized by a cyclohexane ring with a ketone group at position 1 and a methyl group at position 4. The imidazole ring is attached at position 3 of the cyclohexane ring, with an ethyl substituent at position 2 of the imidazole. This arrangement creates a molecule with significant stereochemical and electronic diversity, which is often exploited in drug design and organic synthesis.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its role as a building block for more complex molecules, particularly in the development of kinase inhibitors and other bioactive agents. The imidazole moiety is known to interact with protein targets through hydrogen bonding and π-interactions, making it a valuable component in drug discovery.
In terms of synthesis, 3-(2-Ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one can be prepared via various routes, including cyclocondensation reactions and ketone alkylation. One notable approach involves the reaction of an appropriate aldehyde with an amine derivative to form the imidazole ring, followed by cyclization to generate the cyclohexanone framework. These methods are efficient and scalable, making them suitable for both academic and industrial applications.
The pharmacological properties of this compound have been studied extensively. In vitro assays have demonstrated its ability to modulate enzyme activity, particularly in pathways associated with inflammation and cellular signaling. Additionally, preliminary studies suggest that this compound may exhibit selectivity towards certain receptors or ion channels, further underscoring its potential as a lead compound in drug development.
From an environmental perspective, the synthesis and application of 3-(2-Ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one are considered eco-friendly due to the use of mild reaction conditions and recyclable catalysts. This aligns with the growing trend towards sustainable chemistry practices in the pharmaceutical industry.
In conclusion, 3-(2-Ethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one is a versatile compound with promising applications in medicinal chemistry and organic synthesis. Its unique structure, combined with recent advances in its synthesis and biological evaluation, positions it as a valuable tool for researchers seeking innovative solutions in drug discovery.
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